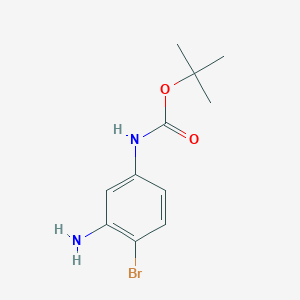
1-(2-Aminoethyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It features a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired piperidinone derivative . Another method includes the hydrogenation of pyridine derivatives using catalysts such as rhodium or palladium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine is hydrogenated over a molybdenum disulfide catalyst to produce piperidine, which is then further functionalized to introduce the aminoethyl and ketone groups .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Aminoethyl)piperidin-4-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)piperidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can act as a ligand for trace amine-associated receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, making it a potential candidate for treating neurological disorders .
Comparación Con Compuestos Similares
Piperidine: A simpler analog without the aminoethyl and ketone groups.
Pyrrolidine: A five-membered ring analog with similar properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring
Uniqueness: 1-(2-Aminoethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for diverse chemical modifications and interactions with biological targets, setting it apart from other piperidine derivatives .
Propiedades
IUPAC Name |
1-(2-aminoethyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJGAMJBKWXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676520 |
Source


|
| Record name | 1-(2-Aminoethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196887-97-4 |
Source


|
| Record name | 1-(2-Aminoethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)





![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)


